

Spectroscopic Characterization of 2,4-Dichloro-3-nitrobenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name:	2,4-Dichloro-3-nitrobenzaldehyde
CAS No.:	1804897-06-0
Cat. No.:	B3110690

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Executive Summary

2,4-Dichloro-3-nitrobenzaldehyde presents a unique spectroscopic challenge due to the "sandwiching" of the nitro group between two chlorine atoms (positions 2 and 4) and the aldehyde group at position 1.[1] This steric crowding forces the nitro and aldehyde groups out of coplanarity with the benzene ring, significantly altering their vibrational frequencies compared to planar analogs.

- Primary Application: Rapid confirmation of nitration success and differentiation from the 5-nitro isomer.
- Key Diagnostic: Blue-shift (higher frequency) of the Carbonyl (C=O) and Nitro () stretches due to steric inhibition of resonance and strong electron-withdrawing inductive effects.[1]

Theoretical Framework & Spectral Predictions

To interpret the spectrum accurately, we must analyze the electronic and steric environment of the functional groups.

Electronic Effects (The "Push-Pull" Dynamic)

- Inductive Effect (-I): The Chlorine atoms (Pos 2,^[1] 4) and Nitro group (Pos 3) are strong electron-withdrawing groups.^[1] They pull electron density away from the ring and the carbonyl carbon.
 - Result: Shortening of the C=O bond
- Resonance Effect (+R/-R):
 - Normally, the aldehyde C=O conjugates with the ring, lowering its frequency ($\sim 1700\text{ cm}^{-1}$).
 - Steric Inhibition of Resonance: The bulky Chlorine at Position 2 forces the Aldehyde (Pos 1) out of the ring plane.^[1] Similarly, Chlorines at 2 and 4 force the Nitro (Pos 3) out of plane.
 - Result: Loss of single-bond character from conjugation

Further Blue Shift.

Comparative Spectral Data Table

The following table contrasts the target molecule with its precursor (2,4-Dichlorobenzaldehyde) and a standard reference (Nitrobenzene).

Functional Group	Vibration Mode	Standard Value (cm ⁻¹)	2,4-Dichloro-3-nitro (Predicted Range)	Mechanistic Explanation
Aldehyde	C=O ^[1] Stretch	1700 - 1710	1720 - 1735	-I effect of Cl/NO ₂ + Steric loss of conjugation increases bond order. ^[1]
C-H Stretch	2820 & 2720	2850 & 2750	Fermi resonance doublet; typically sharp and distinct. ^[1]	
Nitro	Asym. ^{[1][2][3][4][5]} Stretch	1515 - 1530	1545 - 1560	Steric twisting reduces resonance, making the N-O bond shorter/stiffer. ^[1]
Sym. Stretch	1345 - 1355	1360 - 1380	Inductive withdrawal by flanking Cl atoms strengthens the bond. ^[1]	
Aromatic	C=C Stretch	1580 - 1600	1590 - 1610	Ring electron deficiency increases force constant. ^[1]
C-Cl	Stretch	1000 - 1100	1030 - 1050	Characteristic fingerprint bands for chlorinated aromatics. ^[1]

Experimental Protocol: Validating the Synthesis

This protocol is designed for researchers monitoring the nitration of 2,4-dichlorobenzaldehyde.

Sample Preparation[1]

- Preferred Method: ATR (Attenuated Total Reflectance) – Diamond Crystal.[1]
 - Reason: The target is likely a solid (MP > 70°C).[1] ATR requires minimal prep and avoids moisture bands common in KBr pellets which can obscure the C-H aldehyde region.[1]
- Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).[1] Ensure KBr is dry to prevent O-H interference.[1]

Step-by-Step Analysis Workflow

- Baseline Acquisition: Run a background scan (air).[1]
- Precursor Check: Run the starting material (2,4-Dichlorobenzaldehyde).[1] Note the C=O peak at $\sim 1700\text{ cm}^{-1}$. [1][6]
- Product Scan: Run the nitrated product.
- Delta () Calculation:
 - Confirm appearance of two strong bands at ~ 1550 and $\sim 1360\text{ cm}^{-1}$ (Nitro).[1]
 - Confirm shift of C=O from ~ 1700 to $>1720\text{ cm}^{-1}$.
 - Crucial QC: If the C=O remains at 1700, the reaction may be incomplete, or the aldehyde might have oxidized to a carboxylic acid (look for broad O-H at $3000+\text{ cm}^{-1}$).

Comparative Performance: IR vs. Alternatives

Why use IR over NMR or MS for this specific checkpoint?

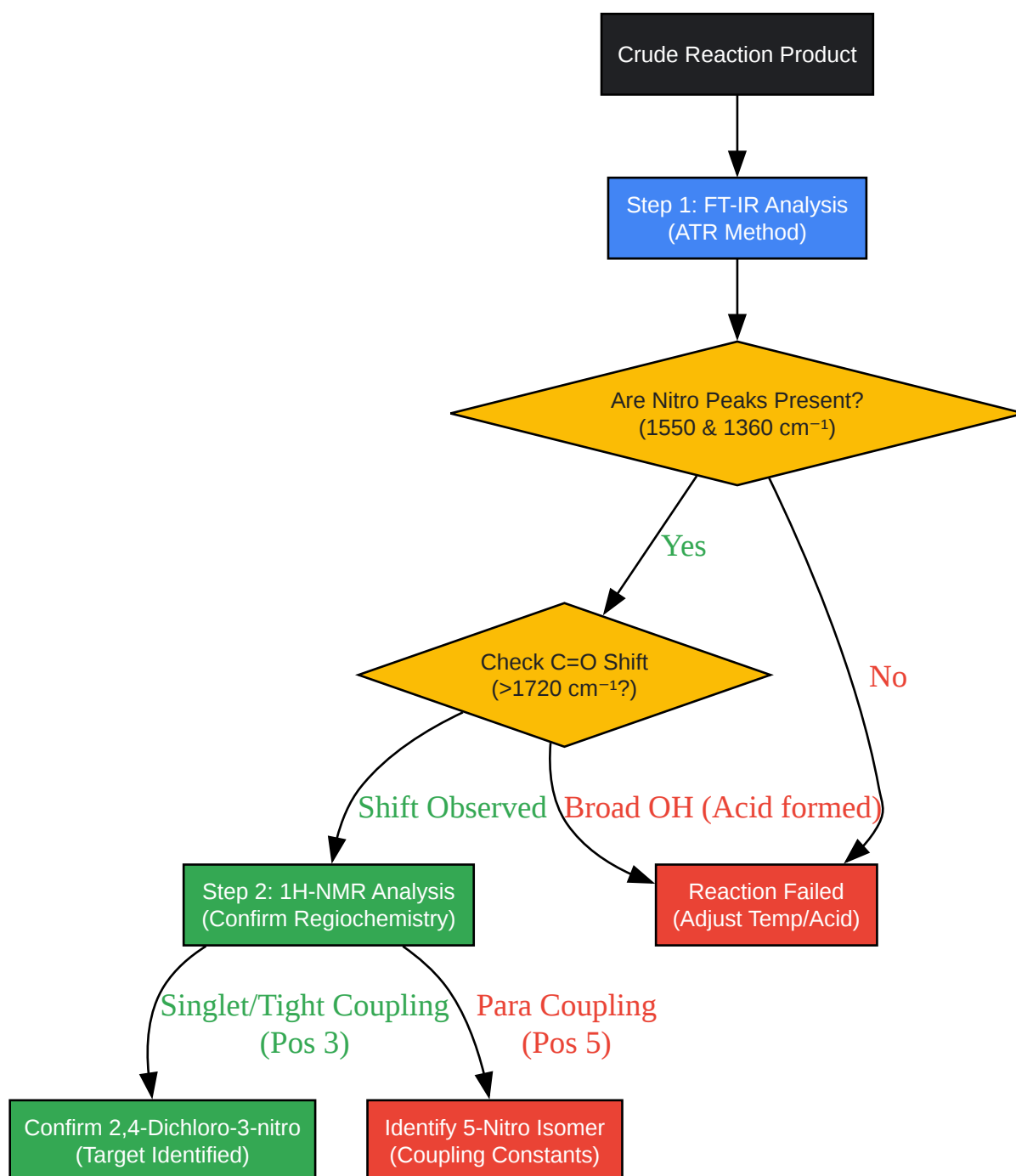
Comparison Matrix

Feature	FT-IR (Recommended)	¹ H-NMR	LC-MS
Speed	< 2 mins	15-30 mins	10-20 mins
Cost	Low	High	Medium
Positional Isomerism	Weak (Hard to distinguish 3-nitro vs 5-nitro)	Excellent (Coupling constants define positions)	Poor (Same Mass)
Functional Group ID	Excellent (Instant NO ₂ /CHO confirmation)	Good	Good

Guidance: Use FT-IR for real-time reaction monitoring (did the nitration happen?). Use NMR to confirm the nitro group is at Position 3 and not Position 5 (the less hindered isomer).

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision process for characterizing the product, highlighting the critical role of IR in the initial screening.



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Caption: Logical workflow for validating the synthesis of **2,4-Dichloro-3-nitrobenzaldehyde**, prioritizing IR for functional group confirmation and NMR for positional verification.

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